Tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with a molecular formula of C14H20BrFN2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the bromination of 5-fluoropyridine, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the protection of the hydroxyl group with a tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.
Medicine
In medicine, the compound’s potential as a pharmacophore is being explored. Its unique structure may allow for the development of new drugs targeting specific enzymes or receptors, offering potential therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-chloro-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(2-bromo-5-methylpyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-methoxypiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate stands out due to the presence of both bromine and fluorine atoms in the pyridine ring
Properties
Molecular Formula |
C15H20BrFN2O3 |
---|---|
Molecular Weight |
375.23 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrFN2O3/c1-14(2,3)22-13(20)19-6-4-15(21,5-7-19)10-8-12(16)18-9-11(10)17/h8-9,21H,4-7H2,1-3H3 |
InChI Key |
LRNFUYQKDUTACZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=NC=C2F)Br)O |
Origin of Product |
United States |
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